molecular formula C9H10BrFO2 B1488041 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene CAS No. 1095544-33-4

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

Cat. No. B1488041
M. Wt: 249.08 g/mol
InChI Key: XPAGJNILFJSAKM-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a chemical compound with the CAS Number: 1095544-33-4 . It has a molecular weight of 249.08 . The IUPAC name for this compound is 1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is 1S/C9H10BrFO2/c1-3-13-9-5-7 (11)6 (10)4-8 (9)12-2/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Chemical Reactions Analysis

As a benzene derivative, 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Oligomer Formation via Nucleophilic Substitution

A study by Brooke and Mawson (1990) explored the nucleophilic substitution of the para fluorine in a bromo- and pentafluorophenyl substituted ethene, leading to the formation of oligomers. This research demonstrates the utility of halogenated compounds in synthesizing complex structures with potential applications in materials science and polymer chemistry (Brooke & Mawson, 1990).

Steric Protection in Phosphorus Compounds

Toyota et al. (2003) utilized a bulky bromobenzene, similar in substitution pattern to the compound of interest, to synthesize sterically protected diphosphene and fluorenylidenephosphine compounds. These findings highlight the importance of halogenated methoxybenzenes in developing compounds with unique electronic and steric properties, relevant to the synthesis of materials with specific electronic characteristics (Toyota et al., 2003).

Electrochemical Studies in Organic Synthesis

Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes, showing the complex side reactions and product formation mechanisms. This research underscores the versatility of halogenated aromatic compounds in electrochemical reactions, potentially offering pathways to novel fluorinated organic compounds with diverse applications (Horio et al., 1996).

Liquid Crystal Synthesis

Bertini et al. (2003) reported on the reaction of halogenated benzene derivatives to produce unsaturated β-C-aryl glycosides, which serve as chiral precursor compounds for the synthesis of chiral liquid crystals. This application is a prime example of how specific halogenated compounds are integral to the development of materials with specialized optical properties (Bertini et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAGJNILFJSAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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